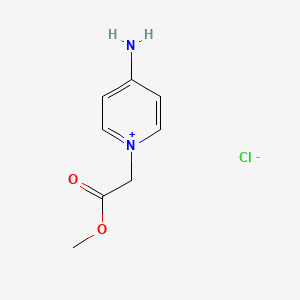
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride is a chemical compound with a unique structure that includes a pyridinium ring substituted with an amino group and a methoxy-oxoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and methoxy-oxoethyl groups. One common method involves the use of Schiff bases reduction routes, where intermediates are reduced using agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methoxy-oxoethyl side chain can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridinium compounds.
Applications De Recherche Scientifique
4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Methoxyphenylthiazole-2-amine derivatives: Investigated for their acetylcholinesterase inhibitory activity.
Uniqueness: 4-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a methoxy-oxoethyl side chain on a pyridinium ring sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
methyl 2-(4-aminopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-10-4-2-7(9)3-5-10;/h2-5,9H,6H2,1H3;1H |
Clé InChI |
NPRGFHRQICVSPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C[N+]1=CC=C(C=C1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



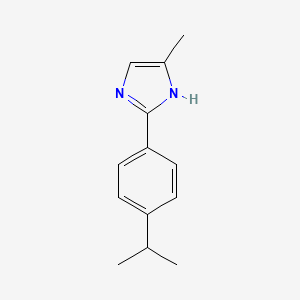


![6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13676943.png)
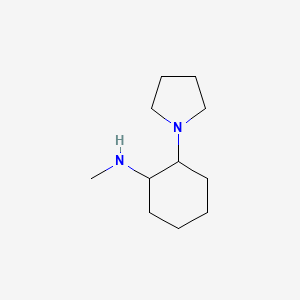
![5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13676952.png)
![6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13676956.png)

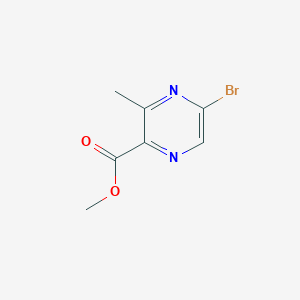
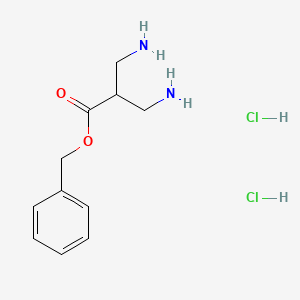
![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)


